molecular formula C14H19N5O2S B6439079 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine CAS No. 2548995-36-2

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine

Cat. No.: B6439079
CAS No.: 2548995-36-2
M. Wt: 321.40 g/mol
InChI Key: IQKPARFGFDCNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a methanesulfonyl-piperazine moiety at position 2. This structure combines a bicyclic aromatic system with a sulfonamide-functionalized piperazine, which is critical for its pharmacological properties.

The methanesulfonyl group enhances solubility and modulates electronic properties, while the cyclopropyl substituent may improve metabolic stability by reducing oxidative degradation. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and enhancing pharmacokinetic profiles .

Properties

IUPAC Name

2-cyclopropyl-4-(4-methylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-22(20,21)18-8-6-17(7-9-18)14-13-10-12(11-2-3-11)16-19(13)5-4-15-14/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKPARFGFDCNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=CN3C2=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrazine Derivatives
  • 2-(4-ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine (): This compound shares the pyrazolo[1,5-a]pyrazine core but substitutes position 4 with a sulfanyl group instead of a piperazine. The ethoxyphenyl group at position 2 contrasts with the cyclopropyl group in the target compound.
  • JAK Inhibitors (Pfizer Patent, ):
    Pyrazolo[1,5-a]pyrazin-4-yl derivatives in this patent are optimized for JAK inhibition. The target compound’s methanesulfonyl-piperazine may mimic substituents in these derivatives, which are critical for binding to JAK’s ATP-binding pocket.

Compound Core Structure Position 2 Substituent Position 4 Substituent Key Activity
Target Compound Pyrazolo[1,5-a]pyrazine Cyclopropyl 4-methanesulfonylpiperazine JAK inhibition (inferred)
2-(4-ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-ethoxyphenyl (2-methylpropyl)sulfanyl Undisclosed
Pfizer JAK Inhibitors () Pyrazolo[1,5-a]pyrazine Varied aryl/alkyl groups Piperazine or sulfonamide derivatives JAK inhibition
Pyrazolo[1,5-a]pyrimidines ()

Pyrazolo[1,5-a]pyrimidines, such as compounds 18a–u and 25a–c, replace the pyrazine ring with a pyrimidine. This alters electronic distribution and hydrogen-bonding capacity. For example, 7-aryl-pyrazolo[1,5-a]pyrimidines (18a–u) show antitumor activity, suggesting that core modifications significantly influence target specificity .

Piperazine Substituent Variations

  • 1-(4-Fluorobenzyl)piperazine Derivatives (): These compounds feature a fluorobenzyl group on piperazine, enhancing aromatic interactions in kinase binding pockets.
  • 1-Diphenylmethyl-4-[3-(4-fluorobenzoyl)propyl]piperazine ():
    This compound’s diphenylmethyl and fluorobenzoyl groups increase steric bulk, which may limit bioavailability compared to the target’s compact cyclopropyl and sulfonyl groups.

Thermodynamic and Kinetic Profiles

Compounds with sulfonamide-piperazine moieties (e.g., ’s 3a) exhibit hydrophobic and entropic binding to enzymes like papain (Ki: 13.75–99.30 mM). The target’s methanesulfonyl group may favor similar binding modes but with improved affinity due to stronger dipole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.